molecular formula C9H10ClN B15237472 (1R)-1-(4-Chlorophenyl)prop-2-enylamine

(1R)-1-(4-Chlorophenyl)prop-2-enylamine

Cat. No.: B15237472
M. Wt: 167.63 g/mol
InChI Key: BAXCOGNBMXIYCR-SECBINFHSA-N
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Description

(1R)-1-(4-Chlorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 4-chlorophenyl group attached to a propenylamine backbone.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m1/s1

InChI Key

BAXCOGNBMXIYCR-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

This compound

  • Lipophilicity : Higher than biguanide derivatives due to the absence of polar groups (e.g., guanidine or hydroxyl), suggesting better blood-brain barrier penetration .
  • Stereospecificity : The R-configuration may enhance binding to amine receptors (e.g., trace amine-associated receptors) compared to its S-enantiomer.

(5R,6S)-Oxazinone Derivative

  • Water solubility: Enhanced by hydroxyl and trihydroxypropyl groups, making it suitable for intravenous formulations.
  • Mechanism: The oxazinone ring may act as a transition-state analog for glycosidase enzymes, inhibiting carbohydrate metabolism in pathogens.

Biguanide Derivatives (Compounds c–e)

  • Polarity : Carbamimidoyl and biguanide groups increase solubility but reduce membrane permeability.
  • Biological Targets: Biguanides are known to inhibit mitochondrial complex I (e.g., metformin analogs) or disrupt parasitic folate metabolism.

Research Findings and Gaps

  • Antimicrobial Activity: The oxazinone derivative (compound b) demonstrated moderate inhibition of E. coli β-glucosidase (IC₅₀ = 12 µM) in vitro, while biguanide derivatives (compounds c–e) showed stronger activity against Plasmodium falciparum (IC₅₀ = 0.8–2.3 µM) .
  • Neuroactivity: No direct studies on this compound exist, but analogous amines (e.g., phenethylamines) are documented as serotonin receptor ligands.

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